molecular formula C13H14N2O3S3 B4430371 1-(2-thienylcarbonyl)-4-(2-thienylsulfonyl)piperazine

1-(2-thienylcarbonyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4430371
M. Wt: 342.5 g/mol
InChI Key: BATBYAGYVUNCPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, acylation, and alkylation steps to introduce various functional groups onto the piperazine scaffold. A study by Mutulis et al. (2004) exemplifies this approach through the synthesis of melanocortin receptor ligands, where acylation of piperazine or its derivatives was employed as a key step (Mutulis et al., 2004). Another example is the work of Naveen et al. (2007), where 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized via the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(2-thienylcarbonyl)-4-(2-thienylsulfonyl)piperazine, is characterized by the presence of a piperazine ring, which can adopt a chair conformation. X-ray crystallography studies, such as those conducted by Naveen et al. (2007), provide detailed insights into the conformation and geometry around the piperazine nitrogen atoms and the spatial arrangement of substituent groups (Naveen et al., 2007).

properties

IUPAC Name

thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S3/c16-13(11-3-1-9-19-11)14-5-7-15(8-6-14)21(17,18)12-4-2-10-20-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBYAGYVUNCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332686
Record name thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852398-43-7
Record name thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-thienylcarbonyl)-4-(2-thienylsulfonyl)piperazine

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